molecular formula C32H74N2O4S+2 B12060764 Sulfuric acid; bis(tetrabutylammonium ion)

Sulfuric acid; bis(tetrabutylammonium ion)

Katalognummer: B12060764
Molekulargewicht: 583.0 g/mol
InChI-Schlüssel: ZXUCBXRTRRIBSO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sulfuric acid; bis(tetrabutylammonium ion) is a compound that consists of sulfuric acid paired with two tetrabutylammonium ions. This compound is notable for its unique properties and applications, particularly in the field of electrochemistry and as an electrolyte additive.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid; bis(tetrabutylammonium ion) typically involves the reaction of sulfuric acid with tetrabutylammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

H2SO4+2(C4H9)4NOH(C4H9)4N2SO4+2H2O\text{H}_2\text{SO}_4 + 2 \text{(C}_4\text{H}_9\text{)}_4\text{N}\text{OH} \rightarrow \text{(C}_4\text{H}_9\text{)}_4\text{N}_2\text{SO}_4 + 2 \text{H}_2\text{O} H2​SO4​+2(C4​H9​)4​NOH→(C4​H9​)4​N2​SO4​+2H2​O

Industrial Production Methods

In an industrial setting, the production of sulfuric acid; bis(tetrabutylammonium ion) involves the use of large-scale reactors where sulfuric acid and tetrabutylammonium hydroxide are mixed in precise stoichiometric ratios. The reaction is monitored to ensure complete conversion and the product is purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Sulfuric acid; bis(tetrabutylammonium ion) undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: It can also undergo reduction reactions under suitable conditions.

    Substitution: The tetrabutylammonium ions can be substituted with other cations in certain reactions.

Common Reagents and Conditions

Common reagents used in reactions involving sulfuric acid; bis(tetrabutylammonium ion) include strong acids, bases, and oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from reactions involving sulfuric acid; bis(tetrabutylammonium ion) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various sulfur-containing compounds, while substitution reactions may result in the formation of different tetrabutylammonium salts.

Wirkmechanismus

The mechanism of action of sulfuric acid; bis(tetrabutylammonium ion) involves its ability to act as an ion-pairing reagent. The tetrabutylammonium ions facilitate the transport of other ions in solution, enhancing the efficiency of electrochemical processes. The compound’s unique structure allows it to interact with various molecular targets, including metal ions and organic molecules, through ionic interactions and hydrogen bonding.

Vergleich Mit ähnlichen Verbindungen

Sulfuric acid; bis(tetrabutylammonium ion) can be compared with other similar compounds, such as:

The uniqueness of sulfuric acid; bis(tetrabutylammonium ion) lies in its ability to combine the properties of sulfuric acid with the versatility of tetrabutylammonium ions, making it a valuable compound in multiple scientific and industrial applications.

Eigenschaften

Molekularformel

C32H74N2O4S+2

Molekulargewicht

583.0 g/mol

IUPAC-Name

sulfuric acid;tetrabutylazanium

InChI

InChI=1S/2C16H36N.H2O4S/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h2*5-16H2,1-4H3;(H2,1,2,3,4)/q2*+1;

InChI-Schlüssel

ZXUCBXRTRRIBSO-UHFFFAOYSA-N

Kanonische SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.